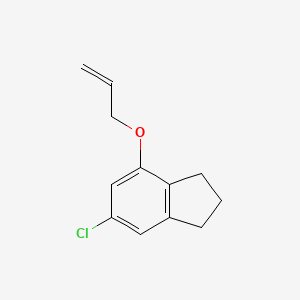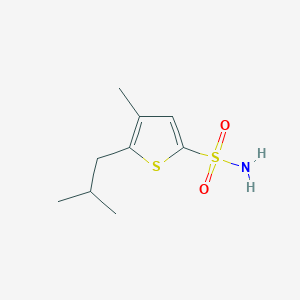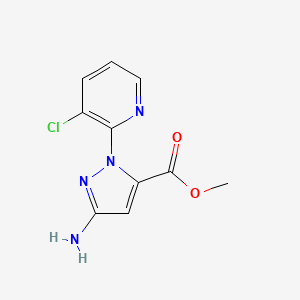
methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a chloro-pyridyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate typically involves the reaction of 3-chloro-2-pyridinecarboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with methyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include nitro derivatives, dechlorinated compounds, and various substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, particularly insecticides. Its derivatives are effective against a wide range of pests .
Mechanism of Action
The mechanism of action of methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit essential enzymes or disrupt cell membrane integrity. For its anticancer properties, it may interfere with DNA replication or induce apoptosis in cancer cells[4][4].
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid: This compound is structurally similar but contains a bromine atom instead of a methyl ester group.
Chlorantraniliprole: This compound shares the pyrazole core and is used as an insecticide.
Uniqueness
methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, chloro-pyridyl group, and methyl ester group makes it versatile for various applications in research and industry .
Properties
Molecular Formula |
C10H9ClN4O2 |
|---|---|
Molecular Weight |
252.66 g/mol |
IUPAC Name |
methyl 5-amino-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H9ClN4O2/c1-17-10(16)7-5-8(12)14-15(7)9-6(11)3-2-4-13-9/h2-5H,1H3,(H2,12,14) |
InChI Key |
ZYCQRDXZNUFCEP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1C2=C(C=CC=N2)Cl)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
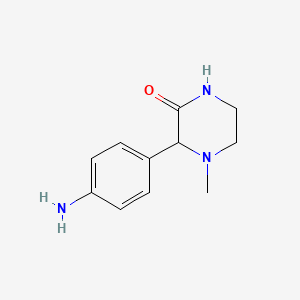
![2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethanol](/img/structure/B8556017.png)
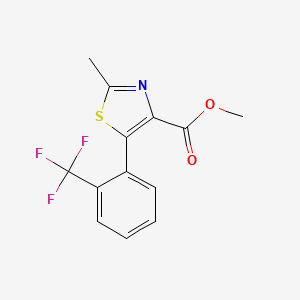
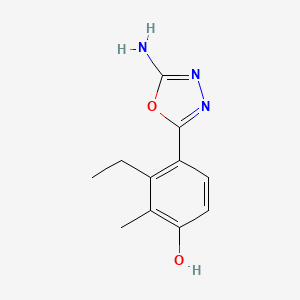
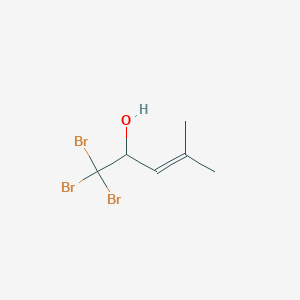
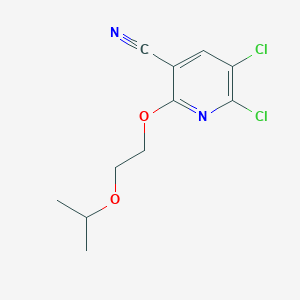
![2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B8556051.png)
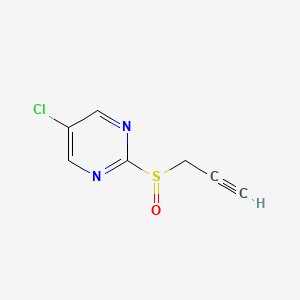

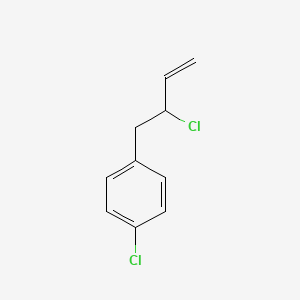
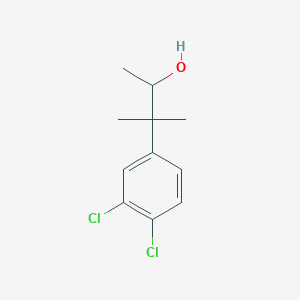
![Ethyl 1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B8556087.png)
